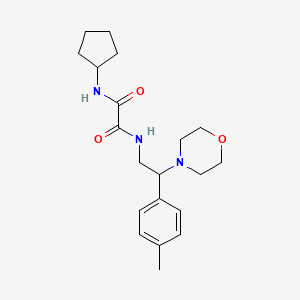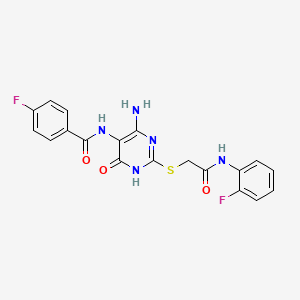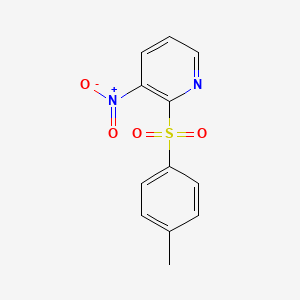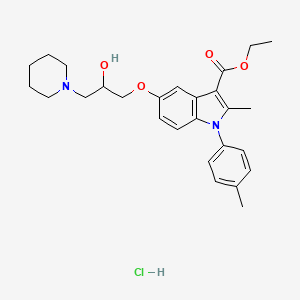
N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the preparation of morpholinylchalcones, which are then used as building blocks for constructing a series of morpholino-based heterocycles . These heterocycles are formed via their reaction with 6-aminothiouracil . The resulting thiones then react with the appropriate hydrazonoyl chloride to give the corresponding pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .Molecular Structure Analysis
The molecular structure of Morpholinos, which “N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide” likely resembles, contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups .Chemical Reactions Analysis
Morpholinos are used to block access of other molecules to small specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) . They are used as research tools for reverse genetics by knocking down gene function .Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
Research into the synthesis of cyclopentyl and morpholine derivatives has led to the development of novel heterocyclic compounds. For example, the synthesis of cyclopenta[c]pyridine derivatives has been achieved by reacting ethyl 2-(N-morpholinyl)cyclopent-1-ene-1-carboxylate with cyanothioacetamide, leading to derivatives with potential pharmacological activities (Dotsenko, Krivokolysko, & Litvinov, 2008). This demonstrates the utility of morpholine and cyclopentyl groups in synthesizing complex heterocycles with potential therapeutic uses.
Molecular Complexation and Coordination Chemistry
Studies on ligands with morpholine groups have shown their effectiveness in forming complexes with metals, which is crucial for applications in catalysis and materials science. The synthesis and characterization of N-(alky(aryl)carbamothioyl)cyclohexanecarboxamide derivatives and their nickel(II) and copper(II) complexes highlight the role of morpholine derivatives in coordination chemistry, offering insights into designing new metal-organic frameworks and catalysts (Ozer, Arslan, VanDerveer, & Binzet, 2009).
Anticancer and Pharmacological Research
Compounds containing morpholine rings have been investigated for their pharmacological properties, including anticancer activities. For instance, N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, a polyamine analogue, has shown selective cytotoxic activity against certain cancer cells by inducing programmed cell death through the superinduction of spermidine/spermine N1-acetyltransferase (Ha, Woster, Yager, & Casero, 1997). This suggests that similar morpholine-containing compounds could be explored for targeted cancer therapies.
Antioxidant and Protective Effects
The protective effects of compounds against oxidative stress have significant implications in preventing and treating diseases. N-acetylcysteine's protective effect against cyclophosphamide-induced cardiotoxicity in rats emphasizes the potential of compounds with amide functionalities to combat oxidative damage and inflammation, offering a model for studying similar protective agents (Mansour, El kiki, & Hasan, 2015).
Chemical Stability and Reactivity
Research into the stability and reactivity of compounds under different conditions is fundamental for their application in chemical synthesis and drug development. The controlled photochemical reaction of oxo(phenylacetyl)morpholine derivatives in solid supramolecular systems demonstrates the importance of understanding the photoreactivity of such compounds, which is crucial for designing light-sensitive drugs or materials (Lavy, Sheynin, Sparkes, Howard, & Kaftory, 2008).
Wirkmechanismus
Morpholinos work by reducing the expression of a particular gene in a cell . In the case of protein-coding genes, this usually leads to a reduction in the quantity of the corresponding protein in the cell . Knocking down gene expression is a method for learning about the function of a particular protein .
Zukünftige Richtungen
The future directions of research into “N1-cyclopentyl-N2-(2-morpholino-2-(p-tolyl)ethyl)oxalamide” and similar compounds could involve further exploration of their potential applications in molecular biology, particularly in the field of gene expression modification . Additionally, their potential role in the treatment of genetic diseases could be an area of future research .
Eigenschaften
IUPAC Name |
N'-cyclopentyl-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c1-15-6-8-16(9-7-15)18(23-10-12-26-13-11-23)14-21-19(24)20(25)22-17-4-2-3-5-17/h6-9,17-18H,2-5,10-14H2,1H3,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFYONRFTFXTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(2-Tert-butyl-1,3-thiazol-4-yl)ethyl]-2-chloropropanamide](/img/structure/B2698053.png)


![N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2698057.png)


![N-{5-[({[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide](/img/structure/B2698061.png)
![tert-Butyl 7-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2698064.png)
![N-(3-fluorophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2698067.png)

![N-(2-methoxybenzyl)-2-[3-(trifluoromethyl)benzyl]-1,3-thiazole-4-carboxamide](/img/structure/B2698070.png)



